molecular formula C13H17NO3S B14285667 2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- CAS No. 124981-17-5

2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14285667
CAS No.: 124981-17-5
M. Wt: 267.35 g/mol
InChI Key: AYTCBXVGSJDUPU-UHFFFAOYSA-N
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Description

2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C13H17NO3S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of piperidine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-Piperidinecarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-

    Reduction: 2-Piperidinemethanol, 1-[(4-methylphenyl)sulfonyl]-

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinecarboxaldehyde
  • 4-Piperidinecarboxaldehyde
  • 2-Piperidinecarboxylic acid

Uniqueness

2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both the piperidine ring and the sulfonyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound in synthetic and medicinal chemistry.

Properties

124981-17-5

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylpiperidine-2-carbaldehyde

InChI

InChI=1S/C13H17NO3S/c1-11-5-7-13(8-6-11)18(16,17)14-9-3-2-4-12(14)10-15/h5-8,10,12H,2-4,9H2,1H3

InChI Key

AYTCBXVGSJDUPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C=O

Origin of Product

United States

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